molecular formula C17H17NO3 B192813 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone CAS No. 4803-57-0

5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone

Katalognummer: B192813
CAS-Nummer: 4803-57-0
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: RGPDMDJBVKHZFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Mode of Action

It is known to be an impurity of donepezil , which is a cholinesterase inhibitor . This suggests that it may interact with cholinergic receptors, but further studies are required to confirm this.

Biochemical Pathways

Given its potential association with Donepezil

Result of Action

As an impurity of Donepezil , it might have some influence on the cholinergic system, but this is speculative and requires further investigation.

Action Environment

It is recommended to store the compound in a refrigerator , suggesting that temperature could affect its stability.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Biologische Aktivität

5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease. This compound is a key intermediate in the synthesis of donepezil, a well-known acetylcholinesterase inhibitor used to manage symptoms of Alzheimer's. The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action, efficacy, and safety profiles.

This compound is characterized by its unique structure, which includes:

  • Molecular Formula : C17H17N O3
  • Molecular Weight : 285.32 g/mol
  • CAS Number : 11572727

The primary mechanism of action for this compound is its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

Acetylcholinesterase Inhibition

Research indicates that derivatives of this compound exhibit potent AChE inhibitory activity. For instance:

  • IC50 Values : Studies have reported IC50 values as low as 3 nM for dual binding site AChE inhibitors derived from this compound, demonstrating superior potency compared to donepezil (IC50 = 11 nM) .

Neuroprotective Effects

In addition to AChE inhibition, this compound has shown neuroprotective properties:

  • In Vivo Studies : In APP/PS1 transgenic mice models, treatment with derivatives led to reduced amyloid-beta plaque deposition and improved cognitive function .
  • Mechanisms : The neuroprotective effects are attributed to the compound's ability to attenuate neuroinflammation and promote microglial phagocytosis of amyloid-beta .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

  • Study on Neuroprotection :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Findings : The compound significantly reduced oxidative stress markers and improved neuronal survival in vitro .
  • Toxicity Assessment :
    • Objective : Evaluate the safety profile in animal models.
    • Findings : High LD50 values were observed, indicating a favorable safety margin for further development .
  • Pharmacokinetic Studies :
    • Objective : Analyze absorption and distribution.
    • Findings : The compound demonstrated good oral bioavailability (67.2%) and brain penetration (>10%), crucial for central nervous system activity .

Comparative Analysis with Other Compounds

Compound NameIC50 (nM)MechanismNeuroprotective Effects
Donepezil11AChE InhibitionModerate
This compound3AChE InhibitionHigh

Eigenschaften

IUPAC Name

5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDMDJBVKHZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4803-57-0
Record name 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J7IV2Z5L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The mixture of 5,6-dimethoxy-2-(4-pyridyl)methylene-1-indanone (34 gm), methanol (325 ml), methylenedichloride (200 ml) and 5% palladium-charcoal (2 gm) is taken in a hydrogenation flask and subjected to hydrogenation under a hydrogen pressure of 2 bars for 3 hours. The catalyst is removed by filtration and the solvents are evaporated completely under vacuum to obtain a residue. Ethyl acetate (150 ml) is added to the residue and stirred for 20 minutes at 25° C. to 30° C. The contents are then cooled to 0° C., stirred for 30 minutes and filtered to give 34 gm of 5,6-dimethoxy-2-(4-pyridyl)methyl-1-indanone.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-ylidene)methyl]pyridine (50 g) in methanol and dichloromethane (1:1) was hydrogenated in presence of palladium on carbon (5 g) and a catalytic quantity of perchloric acid at 0.5 kg pressure and room temperature. The solvents were evaporated under vacuum and the residue was taken in ethyl acetate (500 ml), washed with water (50 ml), brine (50 ml), dried over anhydrous sodium sulphate and evaporated in vacuum to yield the product. Yield: 49 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

1.80 g of 2,3-dihydro-5,6-dimethoxy-2-((pyridin-4-yl)methylene)inden-1-one and 40 milligrams of PtO2 were added to 15 mL glacial acetic acid. The reaction mixture was stirred at 80° C., with H2 being supplied at 1 atmosphere for 6 hours. Solids were filtered off. The filtrate was concentrated. 30 mL of Na2CO3 aqueous solution were added thereto. The resulted mixture was extracted with of chloroform (5×20 mL). The extracts were combined, washed with brine, and dried over anhydrous MgSO4. The drying agent was then filtered off. Solvent was removed in vacuo to give crude product. Purification of crude product by silica gel column chromatography (CHCl3/CH3OH 95/5) afforded 0.63 g of white crystalline compound. The yield was 35%. 1H NMR (CDCl3): 8.53 (brs, 2H), 7.15-7.25 (m, 3H), 6.82 (s, 1H), 3.95 (s, 3H), 3.92 (s, 3H), 3.35 (dd, 1H, J=4.4, 14.0 Hz), 3.12 (dd, 1H, J=7.6, 16.8 Hz), 2.95-3.05 (m, 1H), 2.65-2.75 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
Reactant of Route 2
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
Reactant of Route 3
Reactant of Route 3
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
Reactant of Route 4
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
Reactant of Route 5
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
Reactant of Route 6
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.